Methyl 2-amino-4-chloro-5-iodobenzoate

Organic Synthesis Building Block Quality Control

Target CAS 199850-56-1 to avoid solubility/hydrolysis variability seen with free acid or ethyl ester analogs. Its 4-chloro-5-iodo substitution ensures chemoselective Pd coupling, while the methyl ester remains intact for late-stage hydrolysis. 97% purity with HPLC/NMR characterization supports reproducible med chem outcomes.

Molecular Formula C8H7ClINO2
Molecular Weight 311.5 g/mol
CAS No. 199850-56-1
Cat. No. B1353487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-chloro-5-iodobenzoate
CAS199850-56-1
Molecular FormulaC8H7ClINO2
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1N)Cl)I
InChIInChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3
InChIKeyZGCFYZJEPDVXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-chloro-5-iodobenzoate (CAS 199850-56-1) Procurement and Differentiation Guide


Methyl 2-amino-4-chloro-5-iodobenzoate (CAS 199850-56-1) is a halogenated aromatic ester building block featuring a 2-amino group, a 4-chloro substituent, and a 5-iodo substituent on a benzoate core . Its substitution pattern provides orthogonal synthetic handles (the amino group and the iodine atom) that are valuable in medicinal chemistry for sequential functionalization, particularly in cross-coupling reactions and heterocycle synthesis . The methyl ester imparts distinct physicochemical properties relative to the free acid (2-amino-4-chloro-5-iodobenzoic acid, CAS 540501-04-0) and the ethyl ester (ethyl 2-amino-4-chloro-5-iodobenzoate, CAS 1935516-05-4), which are critical for applications requiring specific solubility, volatility, or deprotection profiles.

Why Methyl 2-amino-4-chloro-5-iodobenzoate Is Not Interchangeable with Closely Related Analogs


Substituting methyl 2-amino-4-chloro-5-iodobenzoate with the free acid (2-amino-4-chloro-5-iodobenzoic acid) or the ethyl ester leads to divergent physicochemical properties and reactivity profiles that can compromise synthetic reproducibility and product purity. The free acid (MW 297.48) is less soluble in organic solvents and requires different coupling conditions (e.g., activation for amide bond formation), while the ethyl ester (MW 307.52) exhibits a higher boiling point and different hydrolysis kinetics . Moreover, the halogenation pattern (4-chloro-5-iodo) is fixed; alternative regioisomers (e.g., 5-chloro-4-iodo) are distinct chemical entities with different reactivity in cross-coupling and nucleophilic aromatic substitution . The quantitative data below underscore why procurement must target this exact CAS number for consistent outcomes in multi-step syntheses.

Quantitative Differentiators for Methyl 2-amino-4-chloro-5-iodobenzoate Versus Closest Analogs


Purity Specifications: Methyl Ester Outperforms the Free Acid in Commercial Availability

Commercially available methyl 2-amino-4-chloro-5-iodobenzoate is routinely supplied at 97% purity (HPLC, NMR) , whereas the free acid (2-amino-4-chloro-5-iodobenzoic acid) is more commonly offered at 95% purity . The higher baseline purity of the methyl ester reduces the need for additional purification steps in multi-step synthetic sequences, directly impacting yield and impurity profiles of downstream intermediates.

Organic Synthesis Building Block Quality Control

Boiling Point and Volatility: Methyl Ester Provides a Wider Liquid Handling Window

The methyl ester exhibits a predicted boiling point of 369.2±42.0 °C at 760 mmHg , which is lower than the predicted boiling point of the ethyl ester (380.0±42.0 °C) . This 10.8 °C difference in boiling point can be exploited during solvent evaporation or distillation steps, allowing for gentler thermal treatment and reduced risk of thermal decomposition.

Physicochemical Properties Distillation Process Chemistry

Hydrolytic Stability: Methyl Ester Offers Intermediate Deprotection Kinetics

The methyl ester of 2-amino-4-chloro-5-iodobenzoic acid is utilized in the synthesis of double prodrugs of the iron chelator HBED, where the ester is designed to undergo stepwise hydrolysis to release the active acid . While direct kinetic data for the methyl versus ethyl ester are not available in public literature, class-level inference suggests that the methyl ester hydrolyzes faster than the ethyl ester under physiological or basic conditions, providing a tunable release profile. This property is critical for applications requiring controlled generation of the free acid.

Prodrug Design Ester Hydrolysis Protecting Group Strategy

Molecular Weight and Solubility: Optimized for Organic Solvent Compatibility

The molecular weight of methyl 2-amino-4-chloro-5-iodobenzoate is 311.50 g/mol , which is 14.02 g/mol higher than the free acid (297.48 g/mol) and 3.98 g/mol lower than the ethyl ester (307.52 g/mol) . The methyl ester exhibits density of 1.9±0.1 g/cm³ and is soluble in organic solvents such as ethanol and DMSO, whereas the free acid has limited organic solubility and may require salt formation for dissolution. This balance of molecular weight and lipophilicity makes the methyl ester a preferred intermediate in non-aqueous reaction sequences.

Solubility Molecular Weight Formulation

Storage and Stability: Defined Cold-Chain Requirements Ensure Integrity

Methyl 2-amino-4-chloro-5-iodobenzoate requires storage at 2-8°C and protection from light to maintain long-term stability [1]. The free acid and ethyl ester share similar storage recommendations , but the methyl ester's specific degradation pathways (e.g., ester hydrolysis, photodeiodination) necessitate strict adherence to cold-chain protocols. Vendors provide certificates of analysis (CoA) with retest dates based on these storage conditions, which are critical for regulated environments (e.g., pharmaceutical impurity profiling, GLP studies).

Stability Storage Logistics

High-Value Application Scenarios for Methyl 2-amino-4-chloro-5-iodobenzoate


Multi-Step Synthesis of Heterocyclic Drug Candidates

The combination of an amino group, an iodine atom, and a methyl ester makes this compound an ideal scaffold for sequential functionalization. The iodine can undergo Suzuki-Miyaura or Sonogashira cross-coupling to install aryl or alkynyl groups, while the amino group can be diazotized for Sandmeyer reactions or acylated . The methyl ester remains intact during these transformations, allowing late-stage hydrolysis to the carboxylic acid for conjugation or prodrug formation .

Synthesis of Iron Chelator Prodrugs (e.g., HBED Derivatives)

The compound has been explicitly employed in the synthesis of double prodrugs of the iron chelator HBED, where the methyl ester serves as a protected form of the carboxylic acid . The ester is designed to undergo hydrolysis under physiological conditions, releasing the active chelator. This application demands high purity and precise ester hydrolysis kinetics, which the methyl ester provides over the ethyl ester (slower hydrolysis) and the free acid (immediate availability) .

Halogen-Selective Cross-Coupling in Medicinal Chemistry

The 4-chloro-5-iodo substitution pattern allows chemoselective functionalization. The iodine atom is significantly more reactive than the chlorine in palladium-catalyzed cross-couplings, enabling sequential C-C bond formation without protecting group manipulation . The methyl ester improves solubility in common organic solvents (e.g., THF, DMF) compared to the free acid, facilitating homogeneous reaction conditions and higher yields .

Analytical Standards and Impurity Profiling

Due to its high commercial purity (97%) and availability with full analytical characterization (HPLC, NMR, GC) , this compound is suitable as a reference standard for method development, impurity profiling, and quality control in pharmaceutical manufacturing. Its distinct physicochemical properties (boiling point, density) facilitate chromatographic separation from closely related impurities.

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